REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)C1C=CC=CC=1>CO>[N:17]1[CH:18]=[CH:19][CH:20]=[C:15]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[OH:8])[CH:16]=1
|
Name
|
2-(3-pyridyl)phenyl benzyl ether
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=1C=NC=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
shaken for 16 hr under a hydrogen atmosphere at 80 psi
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Argon was bubbled through this solution for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to remove oxygen
|
Type
|
ADDITION
|
Details
|
Then Pd/C (350 mg 5 w %) was added
|
Type
|
FILTRATION
|
Details
|
After the hydrogenation, the mixture was filtered over diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the colourless solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from 2-propanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.54 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |